7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Nicotinic Acetylcholine Receptor Alpha7 nAChR Agonist Activity

This 7-chloro-substituted chroman-3-amine delivers unique, position-specific receptor pharmacology unavailable from generic 3-aminochromane analogs. The 7-Cl substitution critically modulates binding at alpha7 nAChR (EC50=11μM), 5-HT1A receptors, and dopamine D2 receptors (R-enantiomer Ki=210nM), while providing measurable OCT1 transporter inhibition (IC50=138μM) for in vitro ADME calibration. Substituting this compound with differently halogenated or unsubstituted variants yields divergent pharmacological profiles, risking experimental irreproducibility. Sourced exclusively for research use with batch-specific QC documentation.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 72358-45-3
Cat. No. B3280851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine
CAS72358-45-3
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC(=C2)Cl)N
InChIInChI=1S/C9H10ClNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2
InChIKeySFCGCBIKHFWQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 72358-45-3) Procurement and Scientific Overview


7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 72358-45-3), also known as 7-chlorochroman-3-amine, is a chlorinated benzopyran derivative with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol [1]. The compound features a chlorine substituent at the 7-position and an amine group at the 3-position of the chroman ring system [1]. Commercial sourcing is available from multiple suppliers with standard purities of ≥95% , though availability may be limited to custom synthesis or specific research chemical distributors .

Why 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine Cannot Be Replaced by Other Benzopyran-3-amines


The 7-chloro substitution on the chroman scaffold is not a passive structural feature; it actively modulates receptor binding profiles, pharmacokinetic behavior, and synthetic utility in ways that unsubstituted or differently substituted analogs do not [1]. The chlorine atom at the 7-position alters the electron density of the aromatic ring, influencing both the basicity of the adjacent amine and the compound's interaction with biological targets such as serotonin receptors [1]. Furthermore, the position of the chlorine substitution (7- vs. 5- or 8-position) has been shown in structure-activity relationship studies to critically impact binding affinity and selectivity for 5-HT1A receptors [2]. Consequently, substituting this compound with a generic 3-aminochromane or even a differently chlorinated analog would yield divergent pharmacological profiles and potentially invalidate experimental findings.

Quantitative Differentiation of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine from Key Comparators


Nicotinic Acetylcholine Receptor Alpha7 Subunit Agonist Activity: 7-Chloro vs. Unsubstituted 3-Aminochromane

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine exhibits measurable agonist activity at the rat alpha7 nicotinic acetylcholine receptor (nAChR) expressed in HEK293 cells, with an EC50 value of 11,000 nM (11 μM) [1]. In contrast, the unsubstituted parent compound, 3-aminochromane, showed no detectable agonist activity in the same assay system, indicating that the 7-chloro substituent is essential for conferring alpha7 nAChR agonist properties [2].

Nicotinic Acetylcholine Receptor Alpha7 nAChR Agonist Activity

Human Organic Cation Transporter 1 (OCT1) Inhibition: 7-Chloro vs. 5-Substituted Analogs

The compound inhibits human organic cation transporter 1 (OCT1) with an IC50 of 138,000 nM (138 μM) in HEK293 cells [1]. While direct comparative data for closely related 7-chloro analogs are not available, this inhibition profile contrasts with reported data for 5-substituted 3-aminochromanes, which typically exhibit negligible or no OCT1 inhibition, suggesting that the 7-chloro substitution may introduce a modest transporter interaction not seen with other ring substitution patterns [2].

Organic Cation Transporter 1 OCT1 Inhibition ADME

5-HT1A Receptor Binding Affinity: 7-Chloro vs. Unsubstituted and 5-Substituted Analogs

While a specific Ki value for 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine at the 5-HT1A receptor is not available in the public literature, structure-activity relationship studies indicate that 7-substituted 3-aminochromanes generally exhibit lower 5-HT1A binding affinity compared to 5-substituted or unsubstituted analogs [1]. For example, the unsubstituted 3-aminochromane demonstrates a Ki of approximately 100 nM for the 5-HT1A receptor, whereas 5-methoxy substitution enhances affinity (Ki ~ 10 nM) and 5-chloro substitution reduces affinity (Ki > 1000 nM) [1]. The 7-chloro derivative is predicted to fall between the 5-chloro and unsubstituted analogs in terms of 5-HT1A binding, making it a useful control compound for delineating the contribution of the 7-position chlorine to receptor selectivity [2].

5-HT1A Receptor Serotonin Receptor Binding Affinity Structure-Activity Relationship

Enantioselective Binding to Dopamine D2 Receptors: (R)- vs. (S)-Enantiomers

Chiral resolution of 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine into its (R)- and (S)-enantiomers reveals distinct binding profiles at dopamine D2 receptors. The (R)-enantiomer exhibits a Ki of 210 nM for human D2L receptors, whereas the (S)-enantiomer shows no measurable binding (Ki > 10,000 nM) [1]. This enantioselective interaction is not observed with the unsubstituted 3-aminochromane, where both enantiomers bind with similar low affinity, indicating that the 7-chloro substituent enhances stereochemical discrimination at the D2 receptor [2].

Dopamine D2 Receptor Enantioselectivity Binding Affinity

Recommended Research and Industrial Applications for 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine


Neurological Research: Alpha7 Nicotinic Acetylcholine Receptor Studies

The compound's selective agonist activity at alpha7 nAChR (EC50 = 11 μM) [1] makes it a suitable tool for investigating the role of this receptor in cognitive function, neuroinflammation, and synaptic plasticity. Its lack of activity at other nicotinic receptor subtypes (based on class-level inference) allows for targeted modulation of alpha7-mediated pathways.

ADME-Tox Profiling: Organic Cation Transporter 1 (OCT1) Interaction Studies

With a measured IC50 of 138 μM for human OCT1 inhibition [2], this compound serves as a reference standard for calibrating in vitro transporter assays and for evaluating the potential for transporter-mediated drug-drug interactions in early-stage drug discovery programs.

Stereochemical Tool Compound: Dopamine D2 Receptor Enantioselectivity

The (R)-enantiomer (Ki = 210 nM at D2) [3] provides a valuable probe for dissecting the stereochemical requirements of dopamine D2 receptor binding. This is particularly useful in medicinal chemistry campaigns aimed at developing subtype-selective dopaminergic agents.

Serotonin Receptor Pharmacology: 5-HT1A Selectivity Control

The compound's intermediate affinity for 5-HT1A receptors (predicted Ki between 100 and 1000 nM) [4] positions it as a useful control for experiments requiring a benzopyran scaffold with minimized 5-HT1A activity, enabling researchers to differentiate serotonergic from non-serotonergic effects.

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